N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1245569-84-9
VCID: VC6209687
InChI: InChI=1S/C11H17N3O.2ClH/c1-12-8-11(15)13-9-4-6-10(7-5-9)14(2)3;;/h4-7,12H,8H2,1-3H3,(H,13,15);2*1H
SMILES: CNCC(=O)NC1=CC=C(C=C1)N(C)C.Cl.Cl
Molecular Formula: C11H19Cl2N3O
Molecular Weight: 280.19

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride

CAS No.: 1245569-84-9

Cat. No.: VC6209687

Molecular Formula: C11H19Cl2N3O

Molecular Weight: 280.19

* For research use only. Not for human or veterinary use.

N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide dihydrochloride - 1245569-84-9

Specification

CAS No. 1245569-84-9
Molecular Formula C11H19Cl2N3O
Molecular Weight 280.19
IUPAC Name N-[4-(dimethylamino)phenyl]-2-(methylamino)acetamide;dihydrochloride
Standard InChI InChI=1S/C11H17N3O.2ClH/c1-12-8-11(15)13-9-4-6-10(7-5-9)14(2)3;;/h4-7,12H,8H2,1-3H3,(H,13,15);2*1H
Standard InChI Key HEGHVKDLOBJDRP-UHFFFAOYSA-N
SMILES CNCC(=O)NC1=CC=C(C=C1)N(C)C.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₁H₁₈Cl₂N₃O, derived from the base structure C₁₁H₁₆N₃O combined with two hydrochloric acid molecules. Key features include:

  • N-(4-(Dimethylamino)phenyl) group: A para-substituted aromatic ring with a dimethylamino moiety, contributing to basicity and electronic effects .

  • 2-(Methylamino)acetamide backbone: A secondary amide with a methylamino side chain, influencing hydrogen-bonding capacity and reactivity .

PropertyValueSource
Molecular Weight278.19 g/mol (calculated)
Exact Mass277.08 g/mol
PSA (Polar Surface Area)61.85 Ų
LogP (Partition Coefficient)2.31 (base form)

Spectral Characteristics

While direct spectral data for this compound is limited, analogs such as 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride (PubChem CID: 17545611) exhibit:

  • ¹H NMR: Aromatic protons at δ 6.5–7.5 ppm, dimethylamino singlet at δ 2.8–3.1 ppm .

  • IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H) .

Synthesis and Structural Modification

Key Synthetic Pathways

The synthesis involves sequential acylation and nucleophilic substitution reactions (Figure 1):

  • Acylation of 4-(Dimethylamino)aniline: Reacting 4-(dimethylamino)aniline with chloroacetyl chloride yields 2-chloro-N-[4-(dimethylamino)phenyl]acetamide .

  • Nucleophilic Substitution: Treatment with methylamine replaces the chlorine atom, forming the free base N-(4-(dimethylamino)phenyl)-2-(methylamino)acetamide .

  • Salt Formation: Addition of hydrochloric acid produces the dihydrochloride salt .

Scheme 1:

4-(Dimethylamino)anilineClCH2COCl2-Chloro intermediateCH3NH2Free baseHClDihydrochloride salt\text{4-(Dimethylamino)aniline} \xrightarrow{\text{ClCH}_2\text{COCl}} \text{2-Chloro intermediate} \xrightarrow{\text{CH}_3\text{NH}_2} \text{Free base} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}

Optimization Challenges

  • Reaction Yield: Substitution efficiency depends on solvent polarity and temperature. Dimethylformamide (DMF) at 60°C improves methylamine reactivity .

  • Byproduct Formation: Competing hydrolysis of chloroacetamide to glycolic acid derivatives requires anhydrous conditions .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: >50 mg/mL (predicted for dihydrochloride form due to ionic character) .

  • Thermal Stability: Decomposition above 200°C, consistent with acetamide derivatives .

Crystallographic Data

Analogous structures (e.g., N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide) crystallize in monoclinic systems with hydrogen-bonded networks between amide and ammonium groups .

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Optimization: Serves as a intermediate for neuroactive or anti-inflammatory agents .

  • Prodrug Development: The dihydrochloride form improves bioavailability for central nervous system targets .

Material Science

  • Coordination Chemistry: The dimethylamino group can act as a ligand for metal ions, enabling catalytic applications .

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